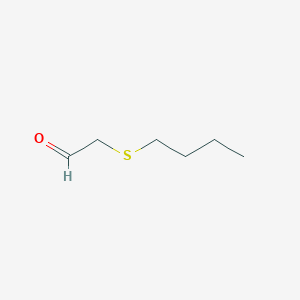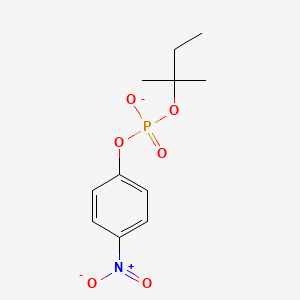![molecular formula C13H8OS B14719171 4H-Naphtho[1,2-b]thiopyran-4-one CAS No. 15128-44-6](/img/structure/B14719171.png)
4H-Naphtho[1,2-b]thiopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Naphtho[1,2-b]thiopyran-4-one is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and a thiopyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Naphtho[1,2-b]thiopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH). The intermediate products are then hydrolyzed and decarboxylated by heating in sulfuric acid (H₂SO₄) to yield the desired thiopyranone .
Industrial Production Methods
the principles of green chemistry and multicomponent reactions are often employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4H-Naphtho[1,2-b]thiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a tetrahydrothiopyran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, tetrahydrothiopyrans, and various substituted derivatives of the naphthalene ring .
Applications De Recherche Scientifique
4H-Naphtho[1,2-b]thiopyran-4-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4H-Naphtho[1,2-b]thiopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes like phosphodiesterase and β-secretase BACE1 by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the prevention of bacterial infections .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A related compound with a similar thiopyran ring structure but without the fused naphthalene ring.
4H-Thiopyran-4-one: Another similar compound that lacks the naphthalene ring but shares the thiopyran core.
Uniqueness
4H-Naphtho[1,2-b]thiopyran-4-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it more versatile in various applications compared to its simpler counterparts .
Propriétés
Numéro CAS |
15128-44-6 |
|---|---|
Formule moléculaire |
C13H8OS |
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
benzo[h]thiochromen-4-one |
InChI |
InChI=1S/C13H8OS/c14-12-7-8-15-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-8H |
Clé InChI |
NZFGSFTYBHQLAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2SC=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)






![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)

silane](/img/structure/B14719157.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)

